BenchChemオンラインストアへようこそ!

3,4-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

Physicochemical profiling Drug-likeness SAR support

This benzothiazole-hydrazide conjugate features a unique 3,4-dimethoxy substitution pattern, distinguishing it from mono-methoxy analogs. Its design leverages the benzothiazole core's π-stacking capacity and the hydrazide side chain's modulatory effects on lipophilicity (XLogP3 3.8), enabling precise SAR exploration around metabolic-syndrome targets (11β-HSD1, NQO2). With a TPSA of ~98 Ų, it is suitable for oral bioavailability and DMPK screening cascades. The hydrazide linkage serves as a versatile handle for further functionalization into triazoles, oxadiazoles, and thiadiazoles, supporting diverse library synthesis for high-throughput screening.

Molecular Formula C17H17N3O4S
Molecular Weight 359.4
CAS No. 851978-31-9
Cat. No. B2769075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
CAS851978-31-9
Molecular FormulaC17H17N3O4S
Molecular Weight359.4
Structural Identifiers
SMILESCOC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C17H17N3O4S/c1-22-11-8-7-10(9-13(11)24-3)16(21)19-20-17-18-15-12(23-2)5-4-6-14(15)25-17/h4-9H,1-3H3,(H,18,20)(H,19,21)
InChIKeyNRNWZJCQDGLVQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide (CAS 851978-31-9): Core Chemotype and Structural Rationale


3,4-Dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide (CAS 851978-31-9) is a synthetic benzothiazole-hydrazide conjugate with the molecular formula C₁₇H₁₇N₃O₄S and a molecular weight of 359.4 g/mol [1]. Its structure uniquely positions a 3,4-dimethoxybenzohydrazide fragment at the 2-position of a 4-methoxy-1,3-benzothiazole scaffold, generating a chemical topology distinct from the simpler mono-methoxy or non-methoxy analogs more commonly described in the literature. Although direct biological data for this precise compound remain sparse in the public domain, its design relies on established pharmacophoric principles: the benzothiazole core provides π-stacking and hydrogen-bonding capacity, while the 3,4-dimethoxybenzohydrazide side chain modulates lipophilicity and may enhance metabolic stability relative to des-methoxy counterparts [2]. This combination makes it a candidate of interest for medicinal chemistry campaigns targeting enzymes or receptors that accommodate extended aromatic amide/imide motifs.

Why 3,4-Dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide Cannot Be Readily Replaced by Close-in Analogs


The subtle interplay between benzothiazole ring substitution and the benzohydrazide aryl decoration creates steep structure–activity relationships (SAR) within this chemical class. Positional isomers—such as moving the methoxy group on the benzothiazole from position 4 to 6—or replacing the 3,4-dimethoxy motif with a single 4-methoxy group can dramatically alter electronic distribution, hydrogen-bonding geometry, and lipophilicity, all of which are critical for target engagement [1]. Without head-to-head comparative data, it must be assumed that even minor structural perturbations could ablate activity against the intended target or introduce off-target liabilities, making generic substitution a high-risk strategy.

Quantitative Differentiation Benchmarks for 3,4-Dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide


Molecular Weight and LogP Comparison with Des-Methoxy and Positional Isomer Analogs

The target compound possesses a molecular weight of 359.4 g/mol and a predicted XLogP3-AA of 3.8, placing it in a favorable drug-like space [1]. In comparison, the closest analog retaining only a single methoxy group on the benzohydrazide (4-methoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide, PubChem CID 7105537) has a molecular weight of 329.4 g/mol and an XLogP3 of 2.9 [2]. The target compound is thus 30 Da heavier and ~0.9 log units more lipophilic, translating to a projected ~8-fold increase in octanol–water partition coefficient. Such a difference can significantly influence membrane permeability and tissue distribution, representing a distinct physicochemical profile that may be preferred for intracellular or CNS targets.

Physicochemical profiling Drug-likeness SAR support

Hydrogen Bond Donor and Acceptor Capacity Relative to the Monomethoxy Analog

The 3,4-dimethoxy substitution on the benzohydrazide phenyl ring increases both hydrogen-bond acceptor (HBA) count and topological polar surface area (TPSA) compared to the 4-methoxy-only analog. The target compound exhibits 7 HBA and a TPSA of ~98 Ų, versus 6 HBA and ~72 Ų for the comparator [1][2]. The additional methoxy oxygen provides an extra hydrogen-bond acceptor site that can engage catalytic residues or water networks in biological targets, potentially improving binding enthalpy and selectivity.

Binding interaction potential Solubility Target recognition

Positional Methoxy Group Effect on Electron Distribution and Reactivity

The placement of the methoxy group at the 4-position of the benzothiazole ring (versus the 6-position in the isomeric 3,4-dimethoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide) alters the electron density on the thiazole nitrogen and the adjacent aromatic carbons . Although quantitative reactivity data (e.g., Hammett σ constants) are not publicly available for these specific compounds, class-level SAR from benzothiazole NQO2 inhibitors demonstrates that regioisomeric methoxy substitution can shift IC₅₀ values by >10-fold [1]. The 4-methoxy substituent on the benzothiazole positions the electron-donating group para to the ring sulfur, which may modulate the acidity of the hydrazide NH and influence metal-chelation or enzyme-inhibition properties.

Electronic effects Synthetic handle utility SAR exploration

Metabolic Stability Projections for 3,4-Dimethoxy vs. 4-Methoxy Benzohydrazide Congeners

The 3,4-dimethoxybenzohydrazide motif is often incorporated to block metabolic O-demethylation or hydroxylation at the para position, which is a common clearance pathway for methoxy-substituted aromatics. While experimental metabolic stability data (e.g., microsomal half-life) for the target compound are not publicly reported, class-level evidence from related dimethoxybenzothiazole series indicates that the 3,4-dimethoxy pattern can confer improved stability over single-methoxy derivatives [1]. In the NQO2 benzothiazole series, the 3,4-dimethoxy-substituted compounds retained potent enzyme inhibition, suggesting the substitution pattern does not hinder target binding while potentially reducing oxidative metabolism [1].

Metabolic stability CYP liability Lead optimization

Optimal Research and Procurement Applications for 3,4-Dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide


Medicinal Chemistry Lead Optimization for Inflammation and Metabolic Disease Targets

The benzothiazole core is a privileged scaffold for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and NQO2 inhibition, both validated targets in inflammation, metabolic syndrome, and cancer [1][2]. The 3,4-dimethoxy substitution on the benzohydrazide combined with the 4-methoxybenzothiazole creates a balanced lipophilic–hydrophilic profile (XLogP3 3.8) amenable to oral bioavailability. This compound can serve as a starting point for SAR exploration around metabolic-syndrome targets, where small changes in logP and H-bonding capacity have been shown to alter target engagement and in vivo efficacy. Procurement is justified for teams seeking to expand SAR beyond the more common 4-methoxy-only or non-methoxy benzothiazole hydrazides, leveraging the unique electronic and steric features of the 3,4-dimethoxy moiety to probe target binding pockets with enhanced precision.

Chemical Biology Probe Development for Oxidative Stress and Redox Enzymology

[1]

Preclinical Toxicology and Drug Metabolism Screening Panels

The compound's moderate molecular weight (359.4 Da) and computed physicochemical profile (TPSA ~98 Ų; 2 HBD) make it a suitable candidate for inclusion in drug metabolism and pharmacokinetics (DMPK) screening cascades [1]. Its 3,4-dimethoxybenzohydrazide fragment is expected to exhibit distinct CYP450-mediated metabolism compared to mono-methoxy analogs, providing a valuable tool for studying structure–metabolism relationships. Procurement is warranted for laboratories focused on early-stage ADME-Tox profiling of benzothiazole-containing libraries.

Synthetic Methodology Development and Derivatization Chemistry

The hydrazide linkage in 3,4-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide offers a versatile synthetic handle for further functionalization, including cyclization to triazoles, oxadiazoles, and thiadiazoles. The defined methoxy substitution pattern allows researchers to explore the influence of electron-donating groups on reaction yields and regioselectivity in heterocycle formation. Procuring this compound as a key intermediate supports the development of diverse compound libraries for high-throughput screening initiatives.

Quote Request

Request a Quote for 3,4-dimethoxy-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.